molecular formula C17H12BrN3O4S B11513811 (5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one

(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B11513811
M. Wt: 434.3 g/mol
InChI Key: ZQASJJHGVGVFOH-OXHXXULQSA-N
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Description

(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a bromonitrophenyl group, and a methoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-bromo-3-nitrobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromonitrophenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or carboxyl groups, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Preliminary studies may explore its potential as an antimicrobial or anticancer agent, given its structural similarity to other bioactive compounds.

    Industry: The compound’s properties could be leveraged in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions may involve the formation of hydrogen bonds, van der Waals forces, or covalent bonds, leading to changes in the activity or function of the target molecules. Further research is needed to elucidate the precise pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from these similar compounds is its combination of a thiazolidinone ring with both bromonitrophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H12BrN3O4S

Molecular Weight

434.3 g/mol

IUPAC Name

(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12BrN3O4S/c1-25-14-5-3-2-4-12(14)20-16(22)15(26-17(20)19)9-10-6-7-11(18)13(8-10)21(23)24/h2-9,19H,1H3/b15-9+,19-17?

InChI Key

ZQASJJHGVGVFOH-OXHXXULQSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)Br)[N+](=O)[O-])/SC2=N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])SC2=N

Origin of Product

United States

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